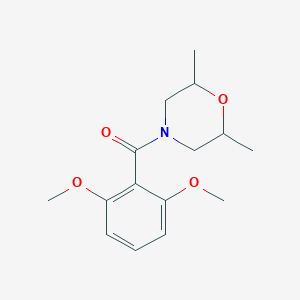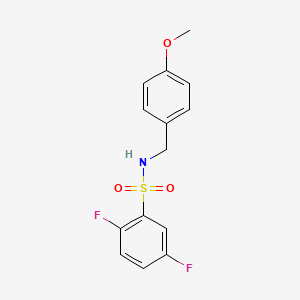![molecular formula C14H14N2O3S2 B5330945 methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate, also known as MPTAT, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology.
作用机制
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in acetylation of histones, which in turn leads to changes in gene expression. The increased acetylation of histones can also lead to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, but it has also been found to have other effects on cells. Research has shown that methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can inhibit the proliferation of cancer cells, induce cell cycle arrest, and increase the production of reactive oxygen species (ROS) in cancer cells. Additionally, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is its potency as an HDAC inhibitor, which makes it a promising candidate for cancer therapy. However, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has also been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings. Additionally, methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is not very water-soluble, which could make it difficult to administer in vivo.
未来方向
Future research on methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate could focus on improving its water solubility and reducing its toxicity to normal cells. Additionally, research could explore the potential of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could investigate the use of methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects.
合成方法
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with ethyl 2-bromo-3-methylbutanoate to form 2-(pyridin-2-ylsulfanyl)butanoic acid. This intermediate is then reacted with methyl chloroformate to form methyl 2-(pyridin-2-ylsulfanyl)butanoate, which is subsequently reacted with 5-methyl-2-mercapto-3-thiophenecarboxylic acid to form methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate.
科学研究应用
Methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been studied for its potential applications in cancer therapy. Research has shown that methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate has been found to be more potent than other HDAC inhibitors in inducing apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
methyl 5-methyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-9-7-10(14(18)19-2)13(21-9)16-11(17)8-20-12-5-3-4-6-15-12/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHICLTNROAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)